molecular formula C11H21NO B8339048 3-Cyclohexyl-3-methylaminomethyloxetane

3-Cyclohexyl-3-methylaminomethyloxetane

Cat. No.: B8339048
M. Wt: 183.29 g/mol
InChI Key: AHRXGYCFTIZWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexyl-3-methylaminomethyloxetane is an oxetane derivative featuring a strained four-membered oxetane ring substituted with a cyclohexyl group and a methylaminomethyl moiety. Oxetanes are valued for their ring strain, which enhances reactivity in polymerization and pharmaceutical synthesis .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-(3-cyclohexyloxetan-3-yl)-N-methylmethanamine

InChI

InChI=1S/C11H21NO/c1-12-7-11(8-13-9-11)10-5-3-2-4-6-10/h10,12H,2-9H2,1H3

InChI Key

AHRXGYCFTIZWPO-UHFFFAOYSA-N

Canonical SMILES

CNCC1(COC1)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Oxetane Derivatives

Structural and Functional Group Analysis

Key oxetane analogs include:

  • 3-Azidomethyl-3-methyloxetane (AMMO) : Contains azido groups, enabling high energy density for propellants .
  • 3-Nitratomethyl-3-methyloxetane (NIMMO) : Nitrate ester groups make it suitable as an energetic plasticizer .
  • 3-Aminomethyl-3-[bis(phenylmethyl)amino]oxetane: Bulky benzyl groups reduce ring strain, favoring stability in lab settings .
Table 1: Substituent Effects on Key Properties
Compound Substituents Key Properties Applications
3-Cyclohexyl-3-methylaminomethyloxetane Cyclohexyl, methylaminomethyl High lipophilicity, moderate reactivity Drug synthesis, polymers
AMMO Azidomethyl, methyl High energy density, explosive potential Energetic materials
NIMMO Nitratomethyl, methyl Thermal stability, plasticizing capability Rocket propellants
3-Aminomethyl-3-[bis(phenylmethyl)amino]oxetane Bis(phenylmethyl)amino Low reactivity, high molecular weight Laboratory synthesis

Physicochemical Properties

  • Lipophilicity: The cyclohexyl group in this compound likely increases logP compared to AMMO and NIMMO, which possess polar azido/nitrate groups. This enhances bioavailability in pharmaceutical contexts.
  • Thermal Stability: Amino groups (e.g., methylaminomethyl) generally improve thermal stability over nitro/azido analogs, reducing decomposition risks .
  • Solubility : Cyclohexyl substitution may lower solubility in polar solvents (e.g., water) compared to smaller substituents like methyl.

Research Findings and Trends

  • Synthetic Versatility: Oxetanes with amino groups are increasingly used in medicinal chemistry to modulate drug solubility and metabolic stability.
  • Energetic vs. Non-Energetic Trade-offs: Substituents dictate application niches; polar groups (azido/nitro) favor energy release, while hydrophobic groups (cyclohexyl) enhance drug-like properties .

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